[4-(Oxolan-3-yloxy)phenyl]methanol
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Overview
Description
[4-(Oxolan-3-yloxy)phenyl]methanol: is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is also known by its IUPAC name, [4-(tetrahydro-3-furanyloxy)phenyl]methanol . This compound is characterized by the presence of a phenyl ring substituted with a methanol group and an oxolane (tetrahydrofuran) ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Oxolan-3-yloxy)phenyl]methanol typically involves the reaction of 4-hydroxybenzyl alcohol with tetrahydrofuran in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Solvent: Common solvents include dichloromethane or toluene.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Oxolan-3-yloxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form [4-(Oxolan-3-yloxy)phenyl]methane.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed:
Oxidation: Formation of [4-(Oxolan-3-yloxy)phenyl]aldehyde or [4-(Oxolan-3-yloxy)phenyl]carboxylic acid.
Reduction: Formation of [4-(Oxolan-3-yloxy)phenyl]methane.
Substitution: Formation of [4-(Oxolan-3-yloxy)phenyl]halides.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of novel polymers and resins.
Mechanism of Action
The mechanism of action of [4-(Oxolan-3-yloxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
- [4-(Oxolan-2-yloxy)phenyl]methanol
- [4-(Oxolan-4-yloxy)phenyl]methanol
- [4-(Oxolan-3-yloxy)phenyl]ethanol
Comparison:
- [4-(Oxolan-3-yloxy)phenyl]methanol is unique due to the position of the oxolane ring and the methanol group, which can influence its reactivity and interaction with other molecules.
- Compared to [4-(Oxolan-2-yloxy)phenyl]methanol , the position of the oxolane ring in This compound may result in different steric and electronic effects.
- [4-(Oxolan-4-yloxy)phenyl]methanol has the oxolane ring in a different position, which can affect its chemical properties and applications.
- [4-(Oxolan-3-yloxy)phenyl]ethanol differs by having an ethanol group instead of a methanol group, which can alter its solubility and reactivity.
Properties
IUPAC Name |
[4-(oxolan-3-yloxy)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-7-9-1-3-10(4-2-9)14-11-5-6-13-8-11/h1-4,11-12H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEBBAQNFZWTCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1339476-49-1 |
Source
|
Record name | [4-(oxolan-3-yloxy)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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